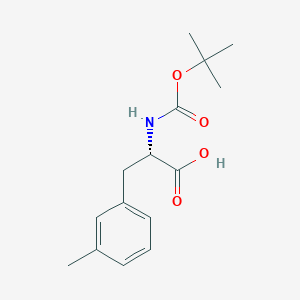

Boc-3-methyl-L-phenylalanine

Overview

Description

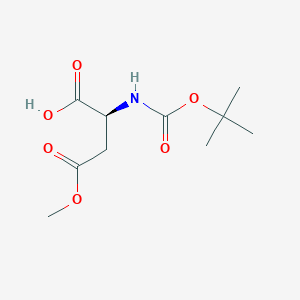

Boc-3-methyl-L-phenylalanine is a chemical compound with the molecular formula C15H21NO4 . It is also known by several synonyms such as boc-phe 3-me-oh, boc-l-3-methylphenylalanine, boc-l-3-methylphe, and boc-3-methy-l-phenylalanine . The IUPAC name for this compound is (2S)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .

Molecular Structure Analysis

The molecular weight of Boc-3-methyl-L-phenylalanine is 279.336 g/mol . The compound has a complex structure with multiple functional groups including an amine, carboxylic acid, and a phenyl group .Physical And Chemical Properties Analysis

Boc-3-methyl-L-phenylalanine is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Photoactivatable Analogs for Biological Studies : The Boc-protected derivative of photoactivatable analogs of phenylalanine, like L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, has been used in biological studies. Such compounds have applications in understanding protein synthesis and RNA interactions, as demonstrated in a study involving Escherichia coli tRNAPhe (Baldini et al., 1988).

Peptide Synthesis : Boc-3-methyl-L-phenylalanine is integral in peptide synthesis. For instance, the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enabled native chemical ligation at phenylalanine in peptide chains (Crich & Banerjee, 2007).

Radioiodination for Peptide Synthesis : N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, a derivative of phenylalanine, can be radioiodinated for use in peptide synthesis, proving its utility in radiochemical studies (Wilbur et al., 1993).

Conformationally-Constrained Phosphotyrosyl Mimetics : Syntheses of N-Boc analogues like Boc-(α-Me)Phe(4-PO3Et2)-OH are crucial in the study of cellular signal transduction processes, due to their role as phosphotyrosyl mimetics (Oishi et al., 2004).

Synthesis of Non-Natural Amino Acids for Drug Research : The synthesis of Boc-L-methylphenylalanines, analogs of phenylalanine, highlights its role in drug research and industrial applications (Xiao, 2008).

pH-Responsive Cationic Polymers in Drug Delivery : Methacrylate polymers containing amino acid moieties like Boc-L-phenylalanine have been synthesized for use in drug delivery systems, highlighting their potential in creating pH-responsive cationic polymers (Kumar et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Boc-Phe(3-Me)-OH, also known as Boc-3-methyl-L-phenylalanine or Boc-3-Methy-L-Phenylalanine, is a derivative of the amino acid phenylalanine . The primary targets of this compound are likely to be proteins or enzymes that interact with phenylalanine or its derivatives.

Mode of Action

Phenylalanine and its derivatives are known to bind to various types of receptors present in cells . The Boc (tert-butoxycarbonyl) group in Boc-Phe(3-Me)-OH is a protecting group commonly used in peptide synthesis . It prevents unwanted side reactions from occurring at the amino group during the synthesis process .

Pharmacokinetics

The boc group is known to enhance the lipophilicity of the compound, which may influence its absorption and distribution . The metabolism and excretion of Boc-Phe(3-Me)-OH would likely involve the removal of the Boc group and subsequent metabolism of the phenylalanine derivative.

Action Environment

The action of Boc-Phe(3-Me)-OH may be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the Boc group . Additionally, factors such as temperature, presence of other molecules, and the specific cellular environment could also influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

(2S)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXWMALJNZDOM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921524 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-methyl-L-phenylalanine | |

CAS RN |

114873-06-2 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

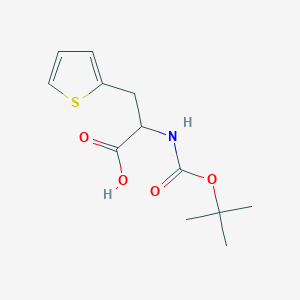

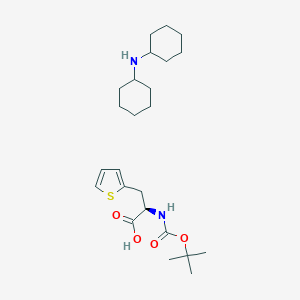

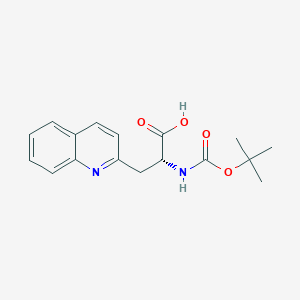

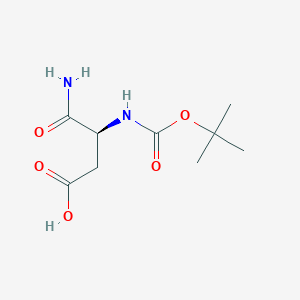

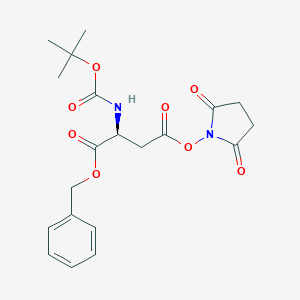

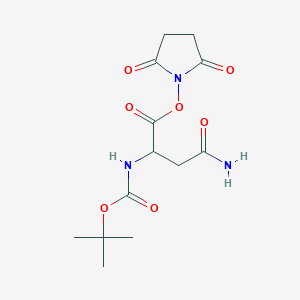

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B558627.png)